

Csf1R-IN-15: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Csf1R-IN-15

Cat. No.: B15579245

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This guide provides an objective comparison of the kinase selectivity profile of **Csf1R-IN-15**, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R). The data presented is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs and to highlight its potential for both on-target efficacy and off-target effects.

Introduction to Csf1R-IN-15

Csf1R-IN-15, also referred to as compound 23 in its discovery publication, is a highly selective inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class. It targets the autoinhibited conformation of Csf1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.^{[1][2]} Dysregulation of Csf1R signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it an attractive therapeutic target. The selectivity of a kinase inhibitor is a critical parameter, as off-target activity can lead to unforeseen side effects and confound experimental results. This guide focuses on the cross-reactivity of **Csf1R-IN-15** with other kinases.

Kinase Inhibition Profile of Csf1R-IN-15

The following table summarizes the in vitro inhibitory activity of **Csf1R-IN-15** against its primary target, Csf1R, and a selection of other kinases. The data is extracted from the primary publication describing the compound.^[2]

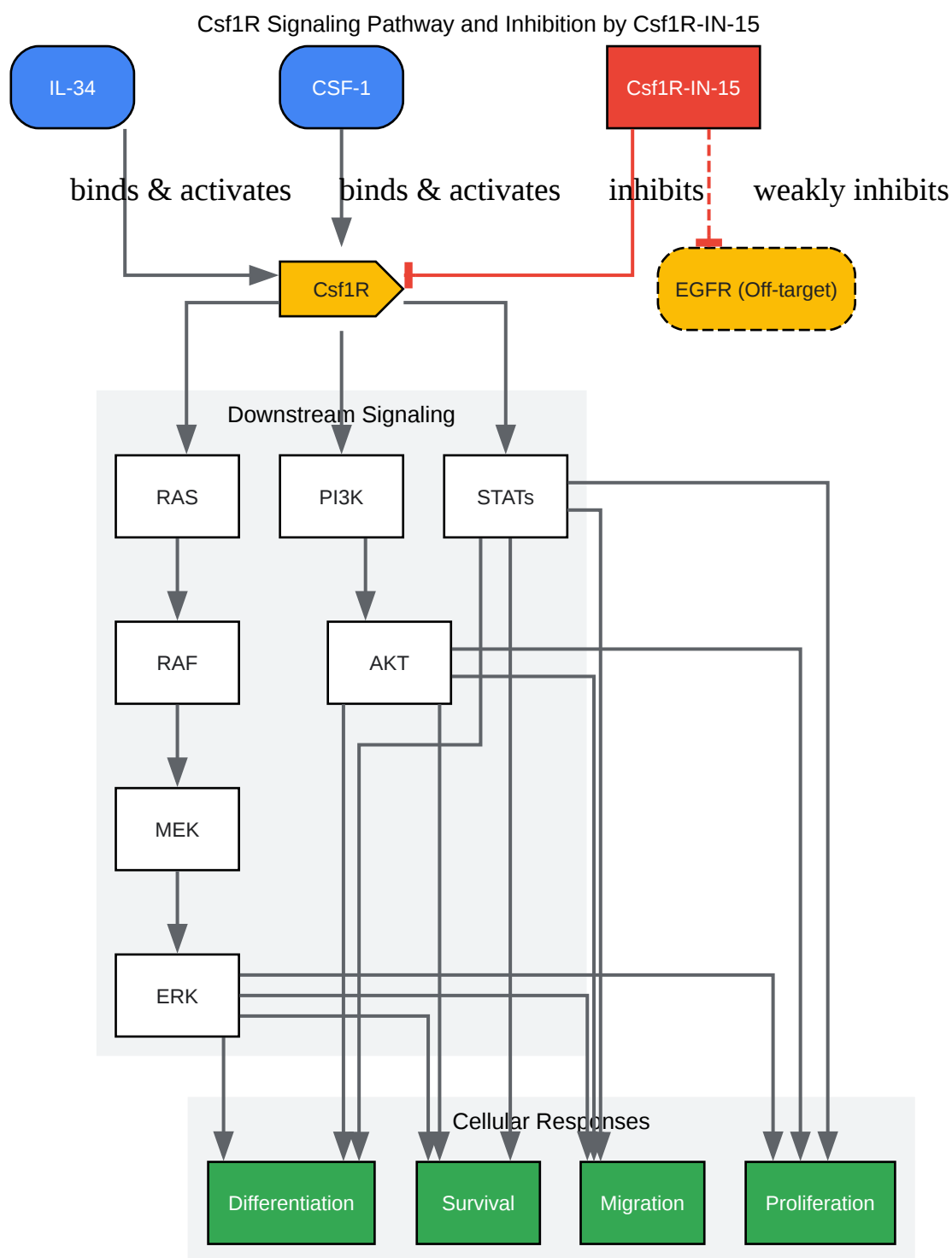
Kinase Target	Kinase Family	IC50 (nM)	Selectivity vs. Csf1R
Csf1R	RTK	1	-
EGFR	RTK	20	20-fold

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. RTK: Receptor Tyrosine Kinase.

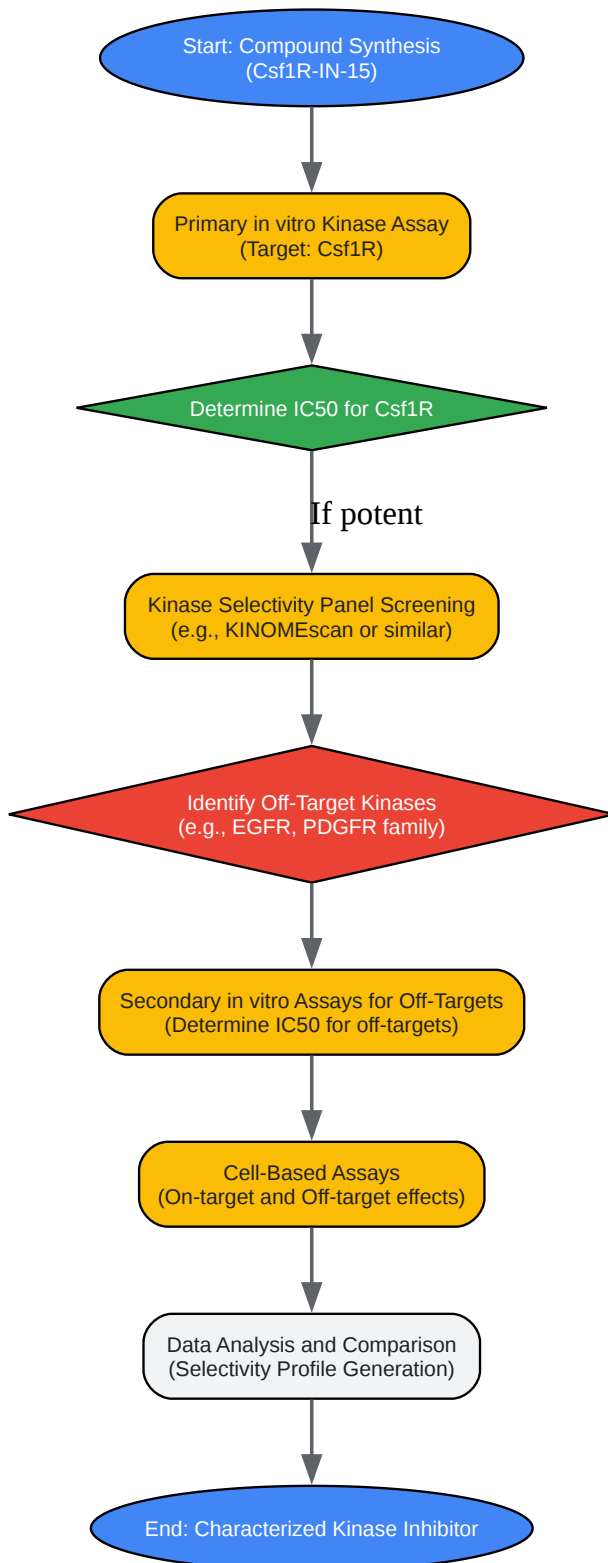
As the data indicates, **Csf1R-IN-15** is a highly potent inhibitor of Csf1R with a sub-nanomolar IC50 value.[2] The compound exhibits a 20-fold selectivity for Csf1R over the Epidermal Growth Factor Receptor (EGFR), another member of the receptor tyrosine kinase family.[2] The publication also notes excellent selectivity toward other kinases in the platelet-derived growth factor receptor (PDGFR) family, though specific IC50 values were not provided in the summary table.[1][2]

Csf1R Signaling Pathway and Inhibition by Csf1R-IN-15

The following diagram illustrates the canonical Csf1R signaling pathway and the point of inhibition by **Csf1R-IN-15**.



Kinase Inhibitor Selectivity Profiling Workflow

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References

- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Csf1R-IN-15: A Comparative Guide to Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579245#cross-reactivity-of-csf1r-in-15-with-other-kinases]

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